Hexa-D-arginine

Overview

Description

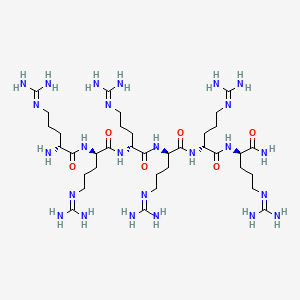

Hexa-D-arginine is a synthetic peptide composed of six D-arginine residues. It is known for its role as a potent inhibitor of furin, a proprotein convertase enzyme. This compound has garnered significant attention in scientific research due to its ability to block the activity of furin and other related enzymes, making it a valuable tool in various biological and medical applications .

Mechanism of Action

Target of Action

Hexa-D-arginine primarily targets furin , a type of proprotein convertase . Furin is involved in the activation of a large number of bacterial toxins and other precursor proteins by cleavage following basic residue consensus sequences .

Mode of Action

This compound acts as an inhibitor of furin . It effectively blocks the furin-mediated cleavage required for the manifestation of toxicity of certain proteins, such as the Pseudomonas aeruginosa exotoxin A (PEA) protein .

Biochemical Pathways

This compound influences the Fibroblast Growth Factor 23 (FGF-23) pathway . Decreased activity of 7B2•PC2, a proprotein convertase, influences Fgf-23 mRNA.

Result of Action

This compound treatment has been shown to increase 7B2•PC2 activity in hyp-mouse osteoblasts and rescue the HYP phenotype . It enhances bone 7B2•PC2 activity, normalizes FGF-23 degradation and production, and rescues the HYP phenotype .

Biochemical Analysis

Biochemical Properties

Hexa-D-arginine interacts with several enzymes and proteins. It has been found to inhibit furin, PACE4, and PC1 with Ki values of 106 nM, 580 nM, and 13.2 μM respectively . These interactions influence various biochemical reactions, such as the cleavage of certain proteins and peptides .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to block the toxicity of Pseudomonas exotoxin A and anthrax toxins both in vitro and in vivo . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a furin inhibitor, this compound blocks the activity of furin, thereby preventing the cleavage of certain proteins and peptides . This can lead to changes in gene expression and cellular signaling .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, it has been shown to enhance bone 7B2•PC2 activity, normalize FGF-23 degradation and production, and rescue the HYP phenotype in hyp-mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound administration significantly inhibited alveolar formation in a mouse model of hyperoxic lung injury .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . It interacts with enzymes such as arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase .

Subcellular Localization

It has been shown that a fraction of the this compound analog localized in the nucleus of Raji cells, a B-cell lymphoma . This suggests that this compound may have the ability to penetrate the nuclear membrane and exert effects within the nucleus.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexa-D-arginine is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of D-arginine residues to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the protection of amino groups. The synthesis is carried out under controlled conditions, with each coupling step followed by deprotection and washing to ensure the purity of the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale peptide synthesis can be applied. This involves optimizing reaction conditions, scaling up the SPPS process, and employing high-performance liquid chromatography (HPLC) for purification. The final product is then lyophilized to obtain a stable, dry powder suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Hexa-D-arginine primarily undergoes interactions with proteases, particularly furin and related proprotein convertases. It acts as an inhibitor, preventing the cleavage of specific peptide bonds within target proteins. This inhibition is crucial for its biological activity .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as Fmoc-protected D-arginine, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotection agents like piperidine. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis and ensure high yields .

Major Products Formed: The primary product of the synthesis is this compound itself. During its biological activity, it forms complexes with furin and other proteases, inhibiting their function and preventing the cleavage of target substrates .

Scientific Research Applications

Hexa-D-arginine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide synthesis and the inhibition of proteases.

Biology: this compound is employed in studies involving protein processing and the regulation of enzyme activity.

Medicine: It has potential therapeutic applications in treating diseases where furin activity is implicated, such as certain cancers and viral infections.

Comparison with Similar Compounds

Hexa-D-arginine is unique due to its high specificity and potency as a furin inhibitor. Similar compounds include:

Nona-D-arginine: Another polyarginine peptide with similar inhibitory activity but with a longer chain length.

Decanoyl-Arg-Val-Lys-Arg-chloromethyl ketone: A synthetic inhibitor of furin with a different chemical structure and mechanism of action

Compared to these compounds, this compound offers a balance of potency and stability, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name |

(2R)-2-amino-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H75N25O6/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56)/t19-,20-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLTZEAFQLJTIZ-TZNXUKFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H75N25O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724127 | |

| Record name | N~5~-(Diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

954.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673202-67-0 | |

| Record name | N~5~-(Diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-D-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)

![1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)](/img/structure/B1139560.png)

![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)